molecular formula C20H23N5O3S2 B6482106 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 847191-48-4

5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B6482106
CAS RN: 847191-48-4
M. Wt: 445.6 g/mol
InChI Key: STWKXAONJMWEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an azepane ring, a thiophene ring, and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of CCG-30143, also known as AB00671205-01 or 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione:

Cancer Research

CCG-30143 has shown potential in cancer research, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. Its ability to inhibit certain kinases and transcription factors makes it a promising candidate for developing targeted cancer therapies. Studies have demonstrated its efficacy in reducing tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Neurodegenerative Diseases

Research has indicated that CCG-30143 may have neuroprotective properties, making it a valuable compound in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its role in modulating oxidative stress and inflammation pathways could help in developing treatments that slow down the progression of these diseases .

Cardiovascular Research

CCG-30143 has been investigated for its potential benefits in cardiovascular research. It has shown promise in modulating pathways that are crucial for heart health, including those involved in cardiac hypertrophy and fibrosis. This makes it a potential candidate for developing therapies aimed at treating heart failure and other cardiovascular conditions .

Inflammatory Diseases

The compound has also been studied for its anti-inflammatory properties. CCG-30143 can inhibit key inflammatory mediators, making it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate immune responses is particularly noteworthy .

Metabolic Disorders

In the field of metabolic disorders, CCG-30143 has been explored for its effects on glucose metabolism and insulin sensitivity. Research suggests that it could be beneficial in managing conditions like type 2 diabetes and obesity by improving metabolic profiles and reducing insulin resistance .

Antimicrobial Research

CCG-30143 has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis and inhibit microbial growth makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Mitochondrial Function

Studies have highlighted the impact of CCG-30143 on mitochondrial function. It has been shown to modulate mitochondrial biogenesis and oxidative phosphorylation, which could have implications for diseases characterized by mitochondrial dysfunction, such as mitochondrial myopathies and certain metabolic disorders .

Dermatological Applications

CCG-30143 is being researched for its potential in dermatology, particularly in treating skin conditions like psoriasis and eczema. Its anti-inflammatory and immunomodulatory effects could help in managing these conditions by reducing inflammation and promoting skin barrier repair .

Future Directions

The future directions for research on this compound would depend on its intended use and any observed effects. For example, if this compound showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Mechanism of Action

Target of Action

CCG-30143, also known as AB00671205-01 or 5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-30143 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . The compound’s action targets MKL/SRF-dependent transcriptional activation without altering DNA binding . This suggests that CCG-1423 may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-30143 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

The compound’s ability to inhibit the rhoa transcriptional signaling pathway suggests it can effectively reach and interact with its target within cells .

Result of Action

CCG-30143 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . CCG-30143 also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Action Environment

The action of CCG-30143 is influenced by the cellular environment, particularly the presence and activity of the RhoA transcriptional signaling pathway . The compound’s efficacy and stability may also be affected by factors such as the concentration of the compound in the cellular environment, the presence of other signaling molecules, and the overall health and status of the cells.

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-23-17-15(19(27)24(2)20(23)28)18(22-16(21-17)13-8-7-11-29-13)30-12-14(26)25-9-5-3-4-6-10-25/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWKXAONJMWEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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